2-Methyl-5-(piperidin-4-yloxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the pyridine ring via an oxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methyl-5-hydroxymethylpyridine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The oxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but lacks the oxymethyl group, which can affect its reactivity and biological activity.
2-Methyl-5-(piperidin-4-yl)pyridine: This compound has a direct attachment of the piperidine ring to the pyridine ring, which can influence its chemical properties and applications.
2-Methyl-5-(piperidin-4-yloxymethyl)quinoline:
Eigenschaften
Molekularformel |
C12H18N2O |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-methyl-5-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-14-10)9-15-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7,9H2,1H3 |
InChI-Schlüssel |
UQCJJLZJZQHFOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)COC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.